N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features both pyridine and thiophene rings, which are known for their significant roles in medicinal chemistry and material science. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that thiophene-based analogs have been found to have a variety of biological effects, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight, density, boiling point, and other physical properties have been reported , which could potentially influence its bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
It’s worth noting that the compound’s physical properties, such as its solubility, could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of pyridin-2-ylmethylamine and thiophen-2-ylmethylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxamide have comparable structures and properties.
Uniqueness
N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the combination of pyridine and thiophene rings within the same molecule, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(15-8-10-4-1-2-6-14-10)13(18)16-9-11-5-3-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPMOGEOAULPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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